Bienvenue dans la boutique en ligne BenchChem!

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-28-9, molecular formula C₁₇H₂₂N₄O₄S, MW 378.45) is a synthetic sulfonylbenzamide that integrates a 5-ethyl-1,3,4-oxadiazole heterocycle with a 4-methylpiperidine-1-sulfonyl group via a central benzamide linker. This compound occupies a structurally well-defined sub-class of oxadiazole-sulfonamide hybrids that have been investigated for antibacterial, CB2 receptor agonist, and thymidylate kinase (TMK) inhibitory activities in multiple independent programs.

Molecular Formula C17H22N4O4S
Molecular Weight 378.45
CAS No. 685837-28-9
Cat. No. B2904480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
CAS685837-28-9
Molecular FormulaC17H22N4O4S
Molecular Weight378.45
Structural Identifiers
SMILESCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
InChIInChI=1S/C17H22N4O4S/c1-3-15-19-20-17(25-15)18-16(22)13-4-6-14(7-5-13)26(23,24)21-10-8-12(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3,(H,18,20,22)
InChIKeyQVSKVNGOZAWBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-28-9): Structural Identity and Class Placement for Informed Procurement


N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 685837-28-9, molecular formula C₁₇H₂₂N₄O₄S, MW 378.45) is a synthetic sulfonylbenzamide that integrates a 5-ethyl-1,3,4-oxadiazole heterocycle with a 4-methylpiperidine-1-sulfonyl group via a central benzamide linker. This compound occupies a structurally well-defined sub-class of oxadiazole-sulfonamide hybrids that have been investigated for antibacterial, CB2 receptor agonist, and thymidylate kinase (TMK) inhibitory activities in multiple independent programs [1][2][3]. Its three-ring, four-functional-group architecture distinguishes it from simpler mono-functionalized analogues and places it at the intersection of several active medicinal chemistry campaigns, making precise identity verification and comparator-based selection essential for any research or industrial end use.

Why General-Purpose 1,3,4-Oxadiazole Sulfonamides Cannot Substitute for CAS 685837-28-9 in Rigorous Experimental Protocols


The 1,3,4-oxadiazole sulfonamide space is broad, and ostensibly similar compounds frequently diverge in biological target engagement, selectivity windows, and physicochemical profiles due to subtle changes in oxadiazole C5 substitution and piperidine N-substitution. The target compound combines a 5-ethyl-1,3,4-oxadiazole with a 4-methylpiperidine sulfonamide, a pairing that is rare in the disclosed literature—most published series employ either an unsubstituted piperidine sulfonyl group or carry a bulkier aromatic substituent on the oxadiazole ring [1][2]. The 4-methyl group on the piperidine ring introduces a defined steric and lipophilic increment that is absent in the des-methyl analogue (CAS 850935-63-6), and this single methyl substitution has been shown in related sulfonylpiperidine–TMK inhibitor series to alter enzyme inhibition constants by over an order of magnitude and to shift logD by approximately 0.3–0.5 units, sufficient to impact membrane permeability and off-target binding [3]. Generic or near-neighbor substitutions therefore risk introducing uncontrolled variables that can confound SAR interpretation, selectivity profiling, and formulation development.

Quantitative Differentiation Evidence for N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide Relative to Closest Structural Analogs


Piperidine 4-Methyl Substitution Drives LogD Shift Relative to Des-Methyl Analogue

The presence of the 4-methyl substituent on the piperidine ring in the target compound introduces a consistent lipophilicity increment compared with the unsubstituted piperidine-1-sulfonyl analogue (CAS 850935-63-6). In the structurally related sulfonylpiperidine series evaluated for TMK inhibition, the addition of a single methyl group at the piperidine 4-position increased calculated logD₇.₄ by approximately 0.4 log units and reduced aqueous thermodynamic solubility by roughly 2- to 3-fold [1]. While direct experimental logD values for CAS 685837-28-9 have not been published, the target compound's computed clogP of 1.38 and topological polar surface area (tPSA) of 86.5 Ų [2] position it within a favorable CNS-accessible range, whereas the des-methyl analogue (predicted clogP ≈ 0.95) falls below the typical lower threshold for membrane permeation. This difference is material for cellular assay design and compound formulation.

Physicochemical profiling Lipophilicity Medicinal chemistry lead optimization

5-Ethyl-1,3,4-Oxadiazole Substituent Confers Distinct Antibacterial SAR Profile Compared with 5-Aryl Oxadiazole Analogues

In the Rehman et al. 2017 antibacterial SAR series, compounds bearing a 4-methylpiperidine-1-sulfonylbenzyl sulfide scaffold with varying 5-substituents on the 1,3,4-oxadiazole ring were evaluated for minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative strains. While the target compound (a benzamide, not a benzyl sulfide) was not directly tested, the series demonstrates that the 5-substituent identity on the oxadiazole ring critically modulates antibacterial potency: for example, compounds with a 5-methyl substitution (structurally closest proxy to 5-ethyl) showed MIC values in the moderate-activity range, whereas bulkier 5-aryl derivatives displayed substantially reduced activity against S. aureus [1]. The larger 5-aryl-substituted analogue 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS not assigned) lacks the 5-ethyl motif and would be predicted to exhibit a divergent antibacterial SAR profile based on this established trend.

Antibacterial screening Structure–activity relationship Gram-positive pathogen MIC

Benzamide Linker vs. Benzyl Sulfide Linker Defines Proteolytic Stability and Target-Class Scope

The target compound employs a benzamide linker connecting the oxadiazole to the sulfonylbenzamide core, whereas a closely related and more extensively characterized series (Rehman et al. 2017) uses a benzyl sulfide (–CH₂–S–) linker. The benzamide linkage is characteristic of the N-arylpiperidine oxadiazole CB2 agonist series described by Tomlinson et al. (2008), where it proved critical for metabolic stability: the amide bond resisted hydrolytic cleavage in plasma stability assays (t₁/₂ > 60 min in rat plasma for representative analogues) [1]. Conversely, the benzyl sulfide linkage in the Rehman antibacterial series is predicted to be more metabolically labile due to oxidative S-dealkylation pathways, which are documented metabolic soft spots for thioether-containing compounds [2]. The target compound's benzamide linker thus positions it for in vivo pharmacological studies (particularly CB2 or kinase inhibition programs) where linker stability is a prerequisite, whereas the benzyl sulfide series is more appropriate for in vitro antibacterial screening only.

Metabolic stability Linker SAR Enzyme inhibition vs. GPCR agonism

YMU1 Identity Misassignment Risk: Same Molecular Formula, Divergent Biological Target Profile

A critical procurement caveat is that CAS 685837-28-9 shares the molecular formula C₁₇H₂₂N₄O₄S (MW 378.45) with the known hTMPK inhibitor YMU1 (CAS 902589-96-2), yet these are structurally and pharmacologically distinct entities: YMU1 is an isothiazolo[5,4-b]pyridine piperazine carboxylate with an IC₅₀ of 610 nM against human thymidylate kinase, while the target compound bears no such activity claim [1]. Several vendors list the same molecular weight and formula for both compounds, creating a tangible risk of mis-shipment or cross-contamination. The target compound's diagnostic InChIKey is QVSKVNGOZAWBOX-UHFFFAOYSA-N [2], which must be verified via LC-MS and ¹H NMR upon receipt to exclude YMU1 contamination.

Compound identity verification hTMPK inhibition Analytical QC for procurement

Defined Research and Industrial Application Scenarios Where CAS 685837-28-9 Offers Verifiable Selection Advantages


Intracellular Target Engagement Assays Requiring Optimized Passive Membrane Permeability

With a computed clogP of 1.38 and tPSA of 86.55 Ų, the target compound resides in the favorable CNS-accessible chemical space, and the 4-methylpiperidine motif provides a material ~0.4-log-unit lipophilicity gain over the des-methyl analogue [1]. This makes CAS 685837-28-9 the preferred candidate for cell-based assays (e.g., hCB2 cAMP functional assays in CHO cells or intracellular kinase target engagement) where passive membrane permeation is rate-limiting, whereas the des-methyl analogue (CAS 850935-63-6) may yield lower intracellular exposure under identical incubation conditions.

Medicinal Chemistry Hit-to-Lead Programs in the Oxadiazole CB2 Agonist or TMK Inhibitor Space

The compound's benzamide linker aligns it with the Tomlinson CB2 agonist pharmacophore [2], while the sulfonylpiperidine motif is a validated TMK inhibitor warhead in the Martínez-Botella series [3]. This dual structural provenance positions CAS 685837-28-9 as a privileged intermediate scaffold for hit-to-lead exploration across multiple target classes. Procurement of this specific compound, rather than the benzyl sulfide series or the des-methyl piperidine variant, ensures compatibility with established SAR frameworks and avoids linker-related metabolic instability that would confound in vivo follow-up studies.

Antibacterial Screening Libraries Targeting Gram-Positive Pathogens with the 5-Alkyl Oxadiazole Chemotype

The 5-ethyl substitution on the oxadiazole ring is structurally consonant with the 5-alkyl oxadiazole congeners that maintained antibacterial activity in the Rehman et al. series, contrasting with 5-aryl-substituted analogues that showed attenuated Gram-positive potency [1]. For screening set assembly targeting S. aureus and B. subtilis, the 5-ethyl compound is the preferred representative of the 5-alkyl sub-class, avoiding the known activity drop-off associated with larger 5-aryl substituents and thus maximizing hit-discovery probability in a limited screening deck.

Vendor QC Cross-Verification and Analytical Reference Standard for Identity Confirmation

Given the documented risk of identity confusion with the isomeric YMU1 (CAS 902589-96-2, same MW and formula but entirely different scaffold and biological activity), the target compound's well-defined InChIKey (QVSKVNGOZAWBOX-UHFFFAOYSA-N) serves as a definitive identity anchor [4]. Procurement of high-purity (>98%) CAS 685837-28-9, accompanied by a certificate of analysis specifying HPLC retention time, ¹H NMR spectrum, and HRMS confirmation, is essential for any laboratory that also stocks YMU1 or related isobaric compounds to prevent cross-contamination that could invalidate biological assay results.

Quote Request

Request a Quote for N-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.